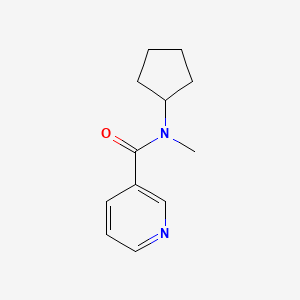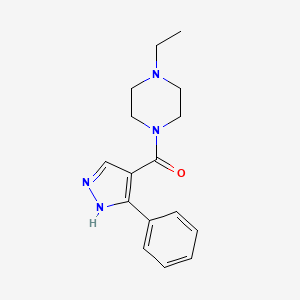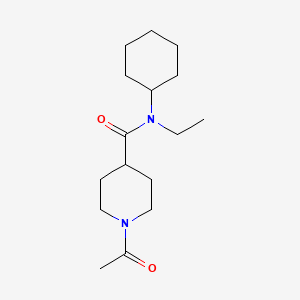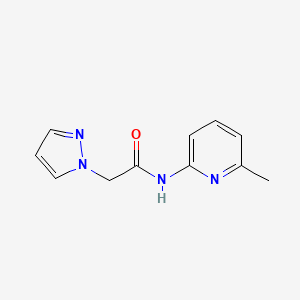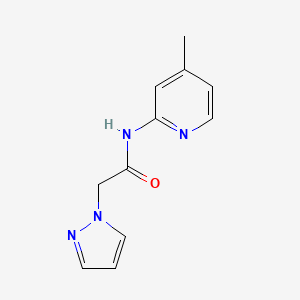
N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research. MPAA is a pyrazole derivative that has been found to possess various biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been proposed that N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide exerts its biological effects by modulating the activity of various enzymes and receptors in the body. For example, N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has also been found to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been shown to have various biochemical and physiological effects. In animal studies, N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been found to reduce inflammation, pain, and fever. N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been found to inhibit the growth of cancer cells, suggesting that it may have anticancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide is its versatility. It can be easily synthesized and modified, making it a useful tool for the development of new drugs. In addition, N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been found to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for research on N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide. One area of interest is the development of new drugs based on N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide. Researchers could modify the structure of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide to create new compounds with enhanced biological activities. Another area of interest is the study of the mechanism of action of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide. Researchers could use various techniques, such as molecular modeling and biochemical assays, to better understand how N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide exerts its biological effects. Finally, researchers could explore the potential therapeutic applications of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Synthesis Methods
The synthesis of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide involves the reaction between 4-methyl-2-pyridinamine and 1-(2-hydroxyethyl)pyrazole in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been shown to have neuroprotective effects and to inhibit the growth of cancer cells. These properties make N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide a promising candidate for the development of drugs for the treatment of various diseases.
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-9-3-5-12-10(7-9)14-11(16)8-15-6-2-4-13-15/h2-7H,8H2,1H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOPGDZSSJRODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

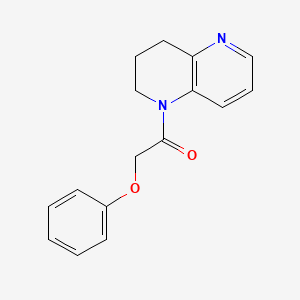
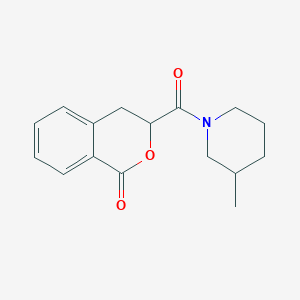
![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
![2-Cyclopentyl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7507725.png)
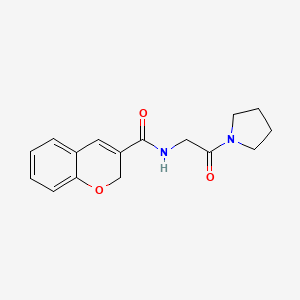
![[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B7507732.png)
![1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507741.png)
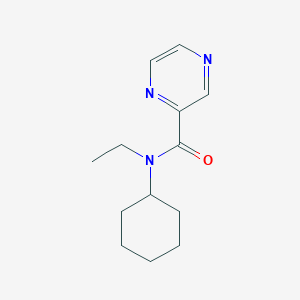
![3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)
